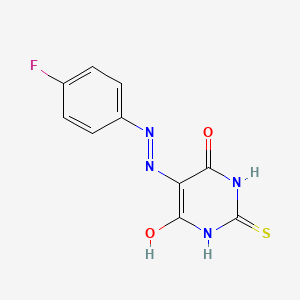

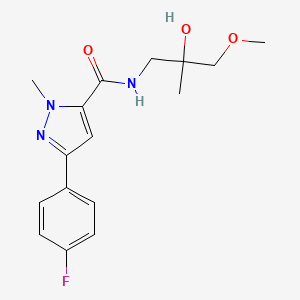

5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available sources .Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored for its synthesis methodologies and potential as a precursor in the development of inhibitors and other biologically active molecules. For instance, it serves as a key intermediate in the synthesis of adenosine kinase inhibitors with potential anti-inflammatory activities. These inhibitors have been evaluated for their biological activity in various systems, including inhibition of purified human placental adenosine kinase activity, toxicity reversal in human CEM lymphoblasts, and in vivo anti-inflammatory efficacy in rat models (Cottam et al., 1993).

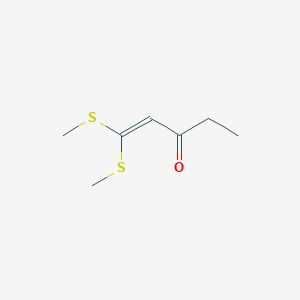

Chemical Reactions and Derivative Formation

Research has also focused on the chemical reactions involving this compound, leading to the formation of novel derivatives with potential applications. For example, the condensation of fluorinated esters or diketones with benzaldehyde and (thio)urea results in the formation of fluorinated hexahydropyrimidine derivatives, showcasing a method for introducing fluorine atoms into the pyrimidine ring system, which is of interest due to the impact of fluorine on the biological activity of pharmaceutical compounds (Saloutin et al., 2000).

Antibacterial and Antitubercular Activities

The synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their screening for in vitro antibacterial and antitubercular activities represent another area of application. These studies have led to the identification of compounds showing significant activity against various bacterial and tubercular strains, indicating the potential of this chemical framework for developing new antimicrobial agents (Cai et al., 2016).

Antitumor Activity

Furthermore, research into the antitumor activity of pyrimidine derivatives, including those related to the compound , has been conducted. This includes the design, synthesis, and evaluation of imidazo[1,5-a]pyrimidines with potent antitumor properties, highlighting the relevance of the pyrimidine ring system in the development of cancer therapeutics (Matsumoto et al., 1999).

Novel Synthesis and Biological Activities

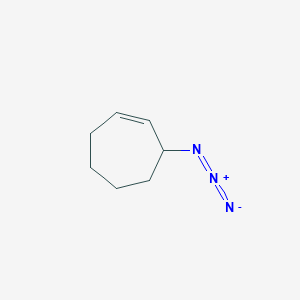

Another aspect of scientific research involves the regioselective synthesis of pyrimidine derivatives and their evaluation for various biological activities. This includes the creation of 6-phenylazo and 3,6-bis(arylazo)-7-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, where the synthesis process and the resulting biological activities of the products have been studied (Riyadh, 2005).

Mechanism of Action

Target of Action

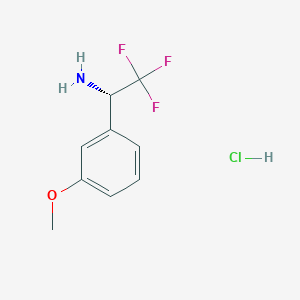

The compound belongs to the class of fluorobenzenes . Fluorobenzenes are compounds containing one or more fluorine atoms attached to a benzene ring . They are often used in medicinal chemistry due to their stability and ability to modify the properties of pharmaceuticals .

Biochemical Pathways

Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Fluorobenzenes can be involved in a variety of biological activities, depending on their specific structures and the other functional groups present .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its specific structure and the functional groups present. Fluorine atoms can influence these properties by affecting the compound’s lipophilicity and metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Fluorobenzenes are generally stable, but the impact of environmental factors would depend on the specific structure of the compound .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-[(4-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVGZWSRKWZNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)